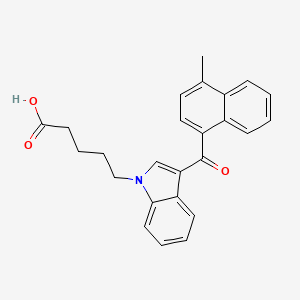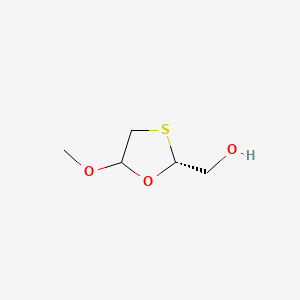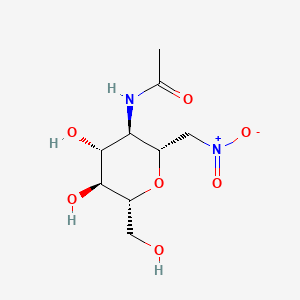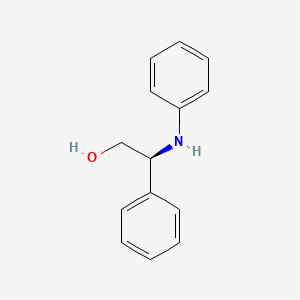
2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate
Overview
Description
Scientific Research Applications
Impurity Profile Analysis in Drug Substances
Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a drug substance of the oxazolidinone type, is explored for its impurity profile using liquid chromatography-mass spectrometry. This research provides insights into the characterization of unknown byproducts in drug synthesis, crucial for ensuring drug purity and efficacy (Thomasberger, Engel, & Feige, 1999).
Enzymatic Resolution in Pharmaceutical Synthesis
The kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for ACE-inhibitors, is facilitated using a membrane reactor with lipase from Pseudomonas cepacia. This process is significant in producing enantiomerically pure pharmaceutical compounds, demonstrating the application of 2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate in medicinal chemistry (Liese, Kragl, Kierkels, & Schulze, 2002).
Green Chemistry in Organic Synthesis
Ethyl (4-phenylphenyl)acetate, a precursor in the synthesis of nonsteroidal anti-inflammatory drugs, is produced through green Suzuki coupling reactions. This research showcases the application of 2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate in environmentally friendly synthetic methods, contributing to sustainable pharmaceutical manufacturing (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).
Corrosion Inhibition in Industry
Quinoxaline compounds, including derivatives of 2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate, are examined for their efficiency as corrosion inhibitors for copper in acidic media. This application is significant in industrial settings, where corrosion prevention is vital for maintaining the integrity of metal structures and machinery (Zarrouk et al., 2014).
properties
IUPAC Name |
2-(3-acetyloxy-4-phenylmethoxyphenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-14(20)22-11-10-16-8-9-18(19(12-16)24-15(2)21)23-13-17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWMGQRYHDYSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)


![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)


![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)
